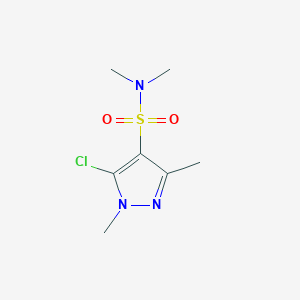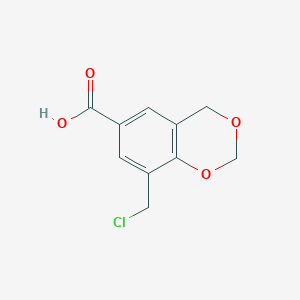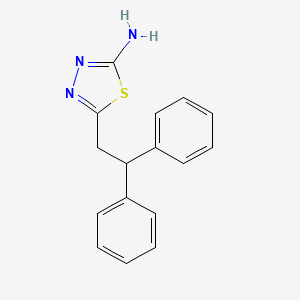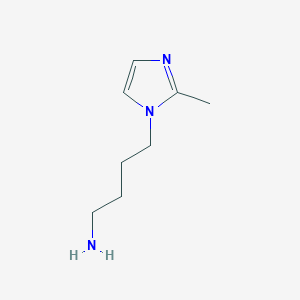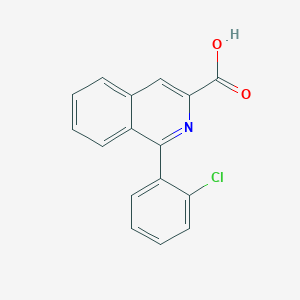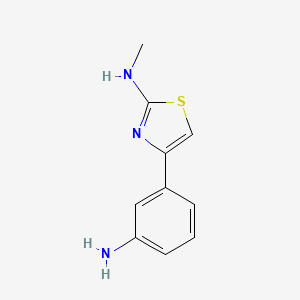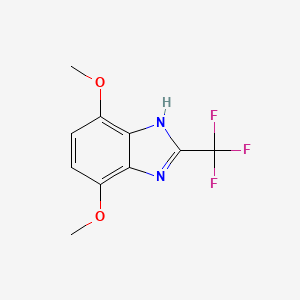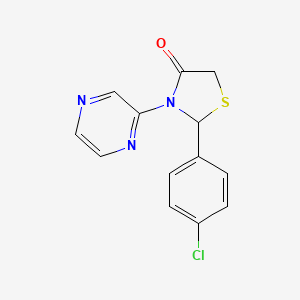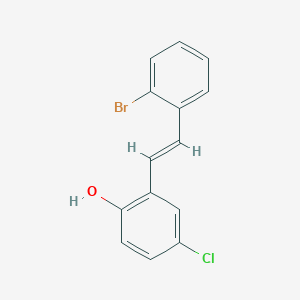
trans-2-Bromo-5'-chloro-2'-hydroxystilbene
Overview
Description
Trans-2-Bromo-5’-chloro-2’-hydroxystilbene: is a chemical compound with the molecular formula C14H10BrClO. It is a derivative of stilbene, a compound known for its applications in various fields such as organic synthesis, photochemistry, and material science. The presence of bromine, chlorine, and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-5’-chloro-2’-hydroxystilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene derivative. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of trans-2-Bromo-5’-chloro-2’-hydroxystilbene may involve large-scale Wittig reactions or other coupling reactions such as the Suzuki-Miyaura coupling. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Bromo-5’-chloro-2’-hydroxystilbene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine and chlorine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: NaOMe in methanol or KCN in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-Bromo-5’-chloro-2’-hydroxybenzophenone.
Reduction: Formation of 2-Bromo-5’-chloro-2’-hydroxystilbene derivatives with hydrogen replacing halogen atoms.
Substitution: Formation of 2-Methoxy-5’-chloro-2’-hydroxystilbene or 2-Cyano-5’-chloro-2’-hydroxystilbene.
Scientific Research Applications
Trans-2-Bromo-5’-chloro-2’-hydroxystilbene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of trans-2-Bromo-5’-chloro-2’-hydroxystilbene involves its interaction with various molecular targets and pathways. The compound’s bromine and chlorine substituents can participate in halogen bonding, influencing its binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing its interactions with proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- Trans-2-Bromo-4’-chloro-2’-hydroxystilbene
- Trans-2-Bromo-5’-fluoro-2’-hydroxystilbene
- Trans-2-Bromo-5’-iodo-2’-hydroxystilbene
Comparison: Trans-2-Bromo-5’-chloro-2’-hydroxystilbene is unique due to the specific combination of bromine, chlorine, and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine instead of fluorine or iodine can significantly alter the compound’s electronic properties and steric effects, leading to different reactivity and interaction profiles.
Properties
IUPAC Name |
2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c15-13-4-2-1-3-10(13)5-6-11-9-12(16)7-8-14(11)17/h1-9,17H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXKAGJEYVCEIP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


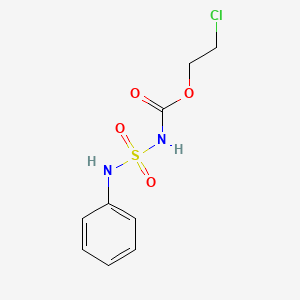
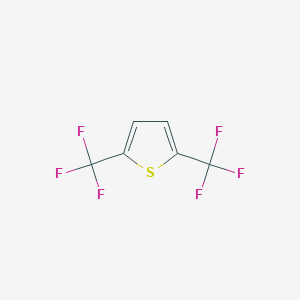
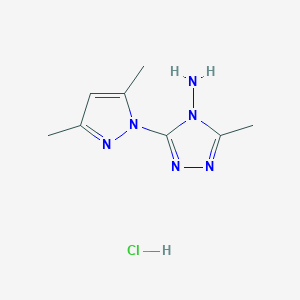
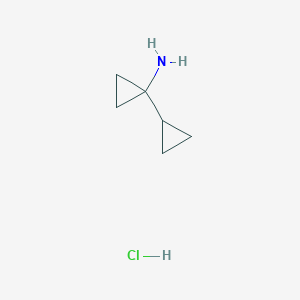
![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride](/img/structure/B3033135.png)
